5-Methoxypyrazine-2-sulfonyl fluoride
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Overview
Description
5-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science . The compound features a methoxy group attached to a pyrazine ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
5-Methoxypyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or other reduced forms.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives. Common reagents used in these reactions include sulfuryl fluoride, N-fluorobenzenesulfonimide (NFSI), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxypyrazine-2-sulfonyl fluoride has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, tyrosine, lysine, and threonine . This reaction forms a stable covalent bond, which can be used to label or inhibit specific proteins. The molecular targets and pathways involved depend on the specific application and the target protein .
Comparison with Similar Compounds
5-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Aryl sulfonyl fluorides: These compounds have similar reactivity but differ in their aromatic structure.
Aliphatic sulfonyl fluorides: These compounds feature aliphatic chains instead of aromatic rings, affecting their reactivity and applications.
Sulfonimidoyl fluorides: These compounds contain a sulfonimidoyl group, which provides different reactivity and stability compared to sulfonyl fluorides. The uniqueness of this compound lies in its specific structure, which combines the properties of a methoxy group, a pyrazine ring, and a sulfonyl fluoride group, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H5FN2O3S |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
InChI Key |
PIASVCKJPGDDOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=N1)S(=O)(=O)F |
Origin of Product |
United States |
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